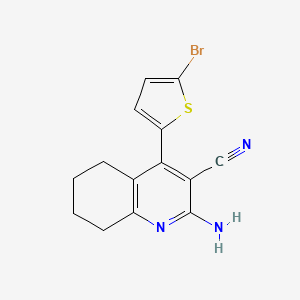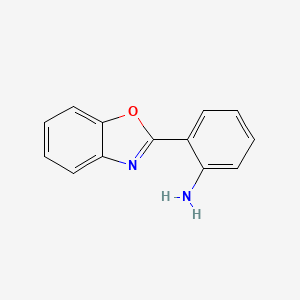
2-(1,3-苯并恶唑-2-基)苯胺
概述
描述
2-(1,3-Benzoxazol-2-yl)aniline is a heterocyclic aromatic organic compound that features a benzoxazole ring fused with an aniline moiety. This compound is of significant interest due to its versatile applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The benzoxazole ring is known for its stability and ability to interact with biological receptors, making it a valuable scaffold in drug discovery and development .
科学研究应用
2-(1,3-Benzoxazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anti-inflammatory, anticancer, and antitubercular properties.
Industry: Utilized in the development of dyes, pigments, and optical brighteners
作用机制
Target of Action
For instance, some benzoxazole derivatives have shown binding affinity towards prostaglandin H2 synthase (PGHS) protein and trypsin enzyme . These proteins play crucial roles in inflammation and digestion, respectively.
Mode of Action
Benzoxazole derivatives have been reported to exhibit a wide range of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht 3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition . The specific interactions of 2-(1,3-Benzoxazol-2-yl)aniline with its targets and the resulting changes would depend on the specific biological context.
Biochemical Pathways
Benzoxazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of pharmacological activities . For instance, some benzoxazole derivatives have been found to inhibit the enzyme Cathepsin S , which plays a key role in the degradation of proteins in lysosomes, a type of cellular organelle.
Result of Action
For instance, some benzoxazole compounds have shown significant in vitro antimicrobial activity against various bacterial and fungal strains, as well as anticancer activity against the human colorectal carcinoma (HCT116) cancer cell line .
Action Environment
For instance, the synthesis of benzoxazole derivatives has been reported to be influenced by the reaction conditions, including the choice of solvent and the reaction temperature .
生化分析
Biochemical Properties
2-(1,3-Benzoxazol-2-yl)aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzoxazole derivatives have been shown to inhibit the activity of prostaglandin H2 synthase (PGHS) and trypsin enzyme . These interactions are primarily due to the compound’s ability to bind to the active sites of these enzymes, thereby inhibiting their function. Additionally, 2-(1,3-Benzoxazol-2-yl)aniline has been found to exhibit antimicrobial activity against a range of bacterial and fungal strains .
Cellular Effects
2-(1,3-Benzoxazol-2-yl)aniline influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzoxazole derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells . This compound also exhibits anti-inflammatory properties by stabilizing cell membranes and inhibiting proteinase activity . These effects highlight the potential of 2-(1,3-Benzoxazol-2-yl)aniline in modulating cellular functions and treating various diseases.
Molecular Mechanism
The molecular mechanism of 2-(1,3-Benzoxazol-2-yl)aniline involves its interaction with biomolecules at the molecular level. This compound binds to the active sites of enzymes, leading to their inhibition or activation. For instance, molecular docking studies have shown that benzoxazole derivatives possess good binding affinity towards PGHS protein, with docking scores indicating strong interactions . Additionally, 2-(1,3-Benzoxazol-2-yl)aniline can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-Benzoxazol-2-yl)aniline have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions and retains its biological activity over extended periods
Dosage Effects in Animal Models
The effects of 2-(1,3-Benzoxazol-2-yl)aniline vary with different dosages in animal models. At lower doses, this compound exhibits therapeutic effects, such as antimicrobial and anti-inflammatory activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
2-(1,3-Benzoxazol-2-yl)aniline is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of 2-(1,3-Benzoxazol-2-yl)aniline can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of 2-(1,3-Benzoxazol-2-yl)aniline within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross cell membranes and accumulate in various tissues, including the liver, kidneys, and lungs . The distribution pattern of 2-(1,3-Benzoxazol-2-yl)aniline is influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
2-(1,3-Benzoxazol-2-yl)aniline exhibits specific subcellular localization, which can affect its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Post-translational modifications and targeting signals may direct 2-(1,3-Benzoxazol-2-yl)aniline to specific cellular compartments, influencing its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzoxazol-2-yl)aniline typically involves the condensation of 2-aminophenol with aniline derivatives. One common method is the reaction of 2-aminophenol with aniline in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring .
Industrial Production Methods
In industrial settings, the production of 2-(1,3-Benzoxazol-2-yl)aniline can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as metal salts or ionic liquids can be employed to enhance the reaction efficiency and reduce the reaction time .
化学反应分析
Types of Reactions
2-(1,3-Benzoxazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Electrophiles such as halogens, nitro groups; reactions often require catalysts like Lewis acids or bases.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted benzoxazole derivatives
相似化合物的比较
Similar Compounds
- 2-(1,3-Benzoxazol-2-yl)phenol
- 2-(1,3-Benzoxazol-2-yl)benzamide
- 2-(1,3-Benzoxazol-2-yl)benzoic acid
Uniqueness
2-(1,3-Benzoxazol-2-yl)aniline stands out due to its unique combination of the benzoxazole and aniline moieties, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced stability and a broader spectrum of biological activities, making it a valuable compound for various applications .
属性
IUPAC Name |
2-(1,3-benzoxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHNRWJYTYFYUTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404764 | |
| Record name | ortho-aminophenylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29483-74-7 | |
| Record name | 2-(2-Aminophenyl)benzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29483-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ortho-aminophenylbenzoxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
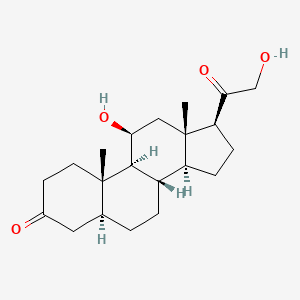
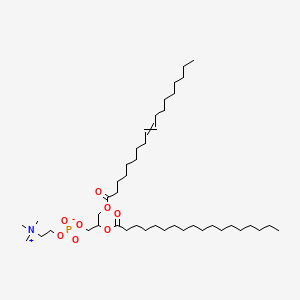
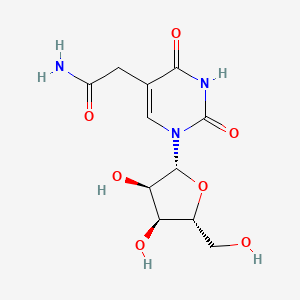
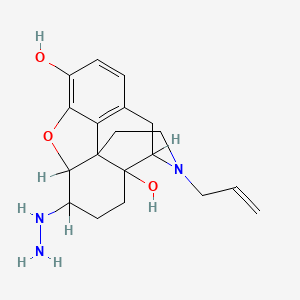
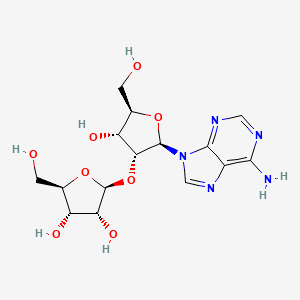
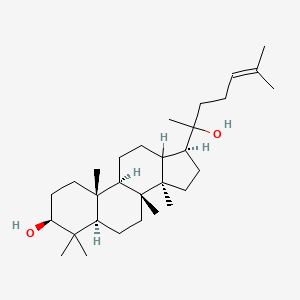
![1-amino-N-methyl-5-(4-morpholinyl)-N-phenyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B1230090.png)
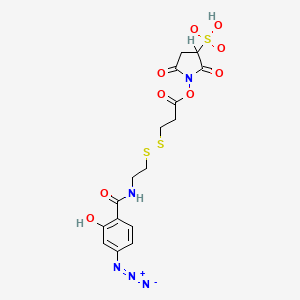
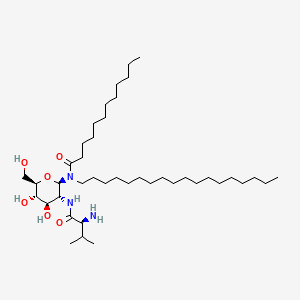
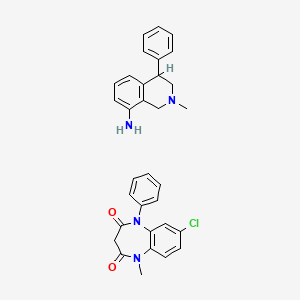
![N-[(4-chlorophenyl)methyl]-3-(1-ethyl-5-methyl-4-pyrazolyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B1230096.png)
![Cyclobutyl-[5-[(2-ethyl-1-piperidinyl)sulfonyl]-2,3-dihydroindol-1-yl]methanone](/img/structure/B1230097.png)
![1-[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-1-ethylthiourea](/img/structure/B1230098.png)
